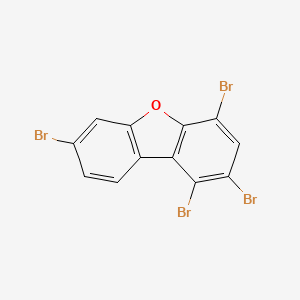

1,2,4,7-Tetrabromo-dibenzofuran

Description

Structure

3D Structure

Properties

CAS No. |

617707-64-9 |

|---|---|

Molecular Formula |

C12H4Br4O |

Molecular Weight |

483.77 g/mol |

IUPAC Name |

1,2,4,7-tetrabromodibenzofuran |

InChI |

InChI=1S/C12H4Br4O/c13-5-1-2-6-9(3-5)17-12-8(15)4-7(14)11(16)10(6)12/h1-4H |

InChI Key |

NPFQYVGOALLURU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC3=C2C(=C(C=C3Br)Br)Br |

Origin of Product |

United States |

Environmental Occurrence and Distributional Dynamics of Pbdfs

Sources and Emission Characteristics

Industrial Thermal Processes and Waste Management

Industrial thermal processes are significant sources of PBDFs. These compounds can be formed during the production or recycling of materials containing BFRs when subjected to high temperatures. acs.org The presence of bromine and chlorine in industrial processes, such as metallurgical operations and waste incineration, creates conditions ripe for the formation of various polyhalogenated dibenzo-p-dioxins and dibenzofurans. acs.org

E-waste Dismantling and Recycling Facilities

The dismantling and recycling of electronic waste (e-waste) is a major contributor to PBDF emissions. researchgate.netsgisco.com E-waste contains a variety of BFRs, which, when heated during recycling processes, can lead to the formation of PBDFs. sgisco.com Uncontrolled and informal e-waste recycling activities, particularly open burning to recover valuable metals, are significant sources of these toxic compounds. researchgate.netsgisco.com Studies conducted in e-waste dismantling areas have shown severe air pollution with high levels of PBDD/Fs. researchgate.net Research in southern China, at intensive e-waste recycling sites, found PBDD/F concentrations in workshop dust ranging from 122 to 4667 ng kg⁻¹ dry weight. nih.gov The dominant congeners in these samples were often the more toxic 2,3,7,8-substituted ones. nih.gov While specific data for 1,2,4,7-Tetrabromo-dibenzofuran is limited, the conditions in e-waste facilities are conducive to the formation of a wide range of PBDF congeners.

Interactive Data Table: PBDD/F Concentrations in E-waste Recycling Environments

| Environmental Matrix | Concentration Range (ng kg⁻¹ dw) | Key Findings |

| Workshop Dust | 122 - 4667 | Open burning and dismantling contribute to atmospheric levels. |

| Topsoil | 19.6 - 3793 | Acid leaching directly contaminates soil and water. |

| Surface Sediment | 527 | Toxic congeners increase from "source" to "sink". |

Source: Characterization of polybrominated dibenzo-p-dioxins and dibenzo-furans (PBDDs/Fs) in environmental matrices from an intensive electronic waste recycling site, South China. nih.gov

Metal Smelting Processes

Secondary metal smelting, which involves the recycling of scrap metal, has been identified as another important source of halogenated dioxins and furans. environment.govt.nzresearchgate.net The raw materials used in these processes can be contaminated with plastics and other materials containing BFRs. The high temperatures in smelting furnaces create an environment where PBDFs can be formed. Research has indicated that ferrous and non-ferrous metallurgical processes contribute to the environmental burden of these compounds. environment.govt.nz

Waste Incineration (Controlled vs. Uncontrolled Combustion)

Waste incineration, both municipal and industrial, is a well-documented source of polyhalogenated dibenzo-p-dioxins and dibenzofurans. jst.go.jpaaqr.org The composition of the waste stream, particularly the presence of brominated materials, influences the formation of PBDFs.

Controlled Combustion: In modern, well-controlled incinerators operating at high temperatures with efficient flue gas cleaning systems, the formation of PBDFs can be minimized, and existing compounds can be destroyed with high efficiency. acs.org However, even in these facilities, PBDFs can be detected in fly ash and flue gas. nih.gov

Uncontrolled Combustion: Uncontrolled burning, such as in landfill fires or backyard burning of waste, occurs at lower and more variable temperatures, which can lead to higher emissions of PBDFs. acs.org These conditions are less efficient at destroying the precursor compounds and can promote the formation of a wide range of toxic byproducts. acs.org

Fire Accidents (Residential and Industrial)

Accidental fires in residential and industrial settings can release significant amounts of PBDFs into the environment. acs.org Many modern building materials, furniture, and electronic devices contain BFRs to meet fire safety standards. During a fire, these flame retardants can break down and form PBDFs. Residues from fire accidents have been found to contain PBDF levels in the order of several micrograms per kilogram, with some instances reaching milligrams per kilogram. acs.org

Commercial BFR Mixtures as Contaminant Sources

Commercial BFR mixtures themselves can be a source of PBDFs. inchem.orgresearchgate.netnih.gov PBDFs can be formed as impurities during the manufacturing process of some BFRs, particularly polybrominated diphenyl ethers (PBDEs). researchgate.netnih.gov Therefore, the use of these commercial flame retardant products can directly introduce PBDFs into the environment, even without combustion. The congener profiles of PBDFs found as impurities often depend on the degree of bromination of the commercial BFR mixture. nih.gov

Formation during Production and Processing of Flame-Retarded Plastics

The formation of this compound is often an unintended consequence of the thermal degradation of certain BFRs used in plastics. cdu.edu.au Specifically, polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) can serve as precursors to the formation of PBDFs, including tetrabrominated congeners. cdu.edu.auresearchgate.net

During processes such as extrusion, injection molding, and recycling of plastics containing these flame retardants, the high temperatures involved can induce chemical transformations. Experimental studies have demonstrated that the pyrolysis of the PBB fire retardant, FireMaster FF-1, at temperatures between 380-400°C, results in the formation of tetra- and pentabrominated dibenzofurans. nih.govnih.gov One of the tetrabromodibenzofuran compounds identified had a retention time equal to that of a known standard, indicating its formation during the heating process. nih.govnih.gov The mechanism for this transformation is believed to involve the attack of oxygen on the PBB compounds. nih.govnih.gov

Similarly, the thermal degradation of PBDEs can also lead to the formation of PBDFs. researchgate.net While pure PBDEs typically decompose to form dioxins and furans at temperatures above 600°C, the presence of a polymer matrix, such as polystyrene, can lower the formation temperature to a range of 350°C to 400°C. researchgate.net The carbon-bromine bonds in PBDEs are thermally labile, and under heat, they can break to release bromine radicals which can then lead to the formation of PBDFs. nih.gov

It is important to note that PBDFs can also be present as contaminants in the commercial BFR mixtures themselves, although their levels can be dramatically increased through combustion and other thermal processes. nih.gov

Environmental Compartmentalization and Distribution Patterns

Once formed, this compound and other PBDFs can be released into the environment and subsequently distribute across various environmental compartments. Their physicochemical properties, such as low water solubility and high lipophilicity, govern their partitioning behavior in the atmosphere, aquatic systems, and terrestrial environments.

Atmospheric Distribution (Gas and Particulate Phases)

In the atmosphere, PBDFs can exist in both the gas phase and adsorbed to particulate matter. Their distribution between these two phases is dependent on factors such as the congener's vapor pressure, the ambient temperature, and the concentration and characteristics of atmospheric particles. The less brominated congeners, like tetrabromodibenzofurans, are generally more volatile and thus more likely to be found in the gas phase compared to their more highly brominated counterparts.

The atmospheric concentrations of PBDFs, including this compound, are expected to vary significantly depending on the proximity to source areas. Industrial zones where plastics are manufactured, processed, or recycled, as well as urban areas with high densities of electronic waste and consumer goods containing BFRs, are likely to exhibit higher atmospheric levels. Conversely, rural and remote areas would be expected to have lower concentrations, primarily resulting from long-range atmospheric transport.

Aquatic Systems: Water, Sediment, and Wastewater

Due to their hydrophobic nature, PBDFs have a strong tendency to partition from the water column to sediment and suspended particulate matter in aquatic environments. Consequently, concentrations in sediment are typically several orders of magnitude higher than in the overlying water. Wastewater treatment plants can be a significant point source of PBDFs into aquatic systems, as they receive inputs from industrial and domestic sources containing products treated with BFRs.

Terrestrial Systems: Soil and Dust

In terrestrial environments, this compound can be found in both soil and indoor dust. Deposition from the atmosphere is a primary pathway for the contamination of soil. Indoor dust can become a significant reservoir for PBDFs due to the abrasion and degradation of consumer products such as electronics, furniture, and textiles that contain BFRs. The presence of these compounds in indoor dust is a potential route of human exposure.

Bioaccumulation and Biota Levels (Focus on Analytical Detection and Presence)

The lipophilic properties of this compound facilitate its accumulation in the fatty tissues of living organisms. This process, known as bioaccumulation, can lead to the magnification of concentrations in organisms at higher trophic levels within a food web (biomagnification). Analytical methods, primarily gas chromatography coupled with mass spectrometry (GC-MS), are used to detect and quantify the presence of PBDFs in various biological matrices, including fish, birds, marine mammals, and human tissues. The detection of these compounds in biota confirms their environmental persistence and bioavailability.

Congener Profiles and Fingerprinting for Source Apportionment

The relative abundance of different PBDF congeners, known as a congener profile or fingerprint, can be a powerful tool for identifying and apportioning their sources of environmental contamination. nih.gov Different formation pathways and sources, such as impurities in commercial brominated flame retardant (BFR) mixtures, thermal degradation of BFR-containing products, and industrial thermal processes, result in characteristic congener patterns. researchgate.net

For instance, the profile of PBDFs originating from the thermal degradation of polybrominated diphenyl ethers (PBDEs) will differ from that of PBDFs formed during municipal waste incineration. By comparing the congener profile of a sample from an environmental matrix (e.g., sediment, air) to the profiles of known sources, researchers can infer the likely contributors to the contamination at that location.

Multivariate statistical methods, such as Principal Component Analysis (PCA) and Positive Matrix Factorization (PMF), are often employed to analyze complex congener profile data from multiple samples to identify distinct source signatures. These techniques can help to deconstruct the mixture of congeners found in a sample and attribute proportions of the contamination to different sources.

While specific congener profiles for 1,2,4,7-Tetrabromodibenzofuran are not extensively detailed in publicly available literature, its presence within a broader PBDF profile would be a critical data point. For example, a hypothetical analysis of sediment samples might reveal the congener profiles shown in the table below. The relative contribution of 1,2,4,7-TeBDF, in conjunction with other congeners, would help in distinguishing between different potential sources.

Hypothetical Congener Profiles of Tetrabromodibenzofurans (TeBDFs) in Environmental Samples

| Congener | Source A (e.g., Industrial Emission) - Relative Abundance (%) | Source B (e.g., E-waste Recycling) - Relative Abundance (%) | Environmental Sample - Relative Abundance (%) |

|---|---|---|---|

| 2,3,7,8-TeBDF | 15 | 5 | 12 |

| 1,2,4,7-TeBDF | 10 | 25 | 15 |

| 1,3,6,8-TeBDF | 5 | 10 | 7 |

| 1,3,7,9-TeBDF | 8 | 12 | 9 |

| Other TeBDFs | 62 | 48 | 57 |

Note: The data in this table is illustrative and does not represent actual measured environmental concentrations.

In this hypothetical scenario, the environmental sample's profile appears to be a mixture of sources, with a notable contribution from a source resembling "Source B," where 1,2,4,7-TeBDF is more prominent.

Long-Range Environmental Transport Mechanisms

The detection of PBDFs, including tetrabrominated congeners, in remote environments such as the Arctic and in the open ocean atmosphere is clear evidence of their capacity for long-range environmental transport. pops.intpops.int The primary mechanisms driving this transport are atmospheric and oceanic currents.

As semi-volatile organic compounds (SVOCs), PBDFs can partition between the gaseous phase, atmospheric particles, and aerosols. This partitioning is a key factor in their atmospheric transport. In the gaseous phase, they can be transported over long distances by wind currents. When adsorbed to particles, their transport is also governed by atmospheric circulation patterns, and they can be removed from the atmosphere via wet (rain and snow) and dry deposition.

The "grasshopper effect," or global fractionation, is a critical concept in the long-range transport of SVOCs like 1,2,4,7-Tetrabromodibenzofuran. This process involves cycles of volatilization in warmer regions and deposition in colder regions. As a result, these compounds tend to migrate from their sources in temperate and tropical latitudes towards the poles, where they can accumulate in cold environments. nih.gov

Ocean currents also contribute to the global distribution of PBDFs. Compounds deposited into the ocean can be transported over vast distances. The partitioning behavior of the specific congener, influenced by its physicochemical properties such as water solubility and octanol-water partition coefficient, will determine its fate and transport in the marine environment.

Key Factors Influencing the Long-Range Transport of 1,2,4,7-Tetrabromodibenzofuran

| Transport Mechanism | Key Influencing Factors | Relevance to 1,2,4,7-Tetrabromodibenzofuran |

|---|---|---|

| Atmospheric Transport | - Vapor pressure

| As a semi-volatile compound, it can undergo gas-phase transport and transport adsorbed to atmospheric particles. Its atmospheric half-life will determine the extent of its transport. |

| Global Fractionation ("Grasshopper Effect") | - Temperature-dependent volatility

| This process facilitates the migration of the compound from warmer source regions to colder, remote environments like the Arctic. |

| Oceanic Transport | - Water solubility

| Deposition into oceans allows for transport via currents. Its hydrophobicity suggests it will likely associate with particulate matter in the water column and eventually accumulate in sediments. |

Analytical Methodologies for 1,2,4,7 Tetrabromo Dibenzofuran and Pbdf Congeners

Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex mixtures of persistent organic pollutants (POPs) like PBDFs. The goal is to separate individual congeners from each other and from matrix interferences before detection.

High-Resolution Gas Chromatography (HRGC) is a fundamental and widely used technique for the separation of volatile and semi-volatile compounds such as PBDFs. thermofisher.com It is the standard analytical technique for the analysis of polybrominated diphenyl ethers (PBDEs), which are structurally similar to PBDFs. thermofisher.com HRGC utilizes narrow-bore capillary columns, typically with lengths of 15 to 60 meters, which provide a large number of theoretical plates, leading to excellent separation efficiency.

The separation in HRGC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inner wall of the capillary column. For PBDFs, nonpolar or semi-polar stationary phases are commonly used. The elution of compounds is primarily dependent on their volatility and interaction with the stationary phase. Temperature programming, where the column temperature is increased over time, is essential for eluting a wide range of congeners with varying numbers of bromine atoms within a reasonable timeframe. The high resolving power of HRGC is critical for separating closely related isomers, which is vital as the properties of different congeners can vary significantly. acs.orgnih.gov HRGC is often coupled with mass spectrometry for definitive identification and quantification. keikaventures.comresearchgate.net

For exceptionally complex samples where single-dimension chromatography is insufficient, two-dimensional high-performance liquid chromatography (2D-HPLC) offers significantly enhanced resolving power. chromatographyonline.com This technique involves coupling two independent HPLC separation steps, each based on a different separation mechanism, a concept known as orthogonality. nih.gov For instance, a first-dimension separation might be based on size exclusion chromatography (SEC), followed by a second-dimension separation of the collected fractions using reversed-phase liquid chromatography (RPLC). harvardapparatus.com

The primary advantage of 2D-HPLC is the vast increase in peak capacity, which is the theoretical number of components that can be separated in a single run. nih.gov This is particularly useful for separating target PBDF congeners from a multitude of matrix components in challenging samples like biological tissues or sediments. chromatographyonline.com The process can be automated, with fractions from the first dimension being automatically transferred to the second dimension for further separation. chromatographyonline.comresearchgate.net This reduces manual intervention and potential sample contamination. chromatographyonline.com

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster and more efficient separations. eag.comnih.gov UHPLC systems operate at much higher pressures (up to 1000 bar or more) and utilize columns packed with sub-2 µm particles. eag.comdepthofbiology.comyoutube.com These smaller particles provide a greater surface area, leading to a dramatic increase in separation efficiency and resolution. depthofbiology.comyoutube.com

The main benefits of UHPLC for the analysis of PBDFs include:

Higher Resolution: Enhanced ability to separate closely related congeners and isomers. depthofbiology.com

Increased Speed: Analysis times can be reduced significantly, often from 30 minutes in HPLC to 5-10 minutes in UHPLC, increasing sample throughput. depthofbiology.comhplc.eu

Greater Sensitivity: Sharper, narrower peaks lead to higher peak heights and improved detection limits. nih.govdepthofbiology.com

Reduced Solvent Consumption: Lower flow rates and shorter run times result in less solvent waste, making it a "greener" analytical approach. nih.govdepthofbiology.com

UHPLC is a powerful tool for rapid screening and quantification of environmental contaminants like 1,2,4,7-Tetrabromo-dibenzofuran in a large number of samples. depthofbiology.com

Table 1: Comparison of Advanced Chromatographic Techniques for PBDF Analysis

| Feature | High-Resolution Gas Chromatography (HRGC) | Two-Dimensional HPLC (2D-HPLC) | Ultra-High Performance Liquid Chromatography (UHPLC) |

|---|---|---|---|

| Principle | Separation of volatile/semi-volatile compounds based on partitioning between gas and stationary phases. | Two sequential, orthogonal liquid chromatography separations. | Liquid chromatography using sub-2 µm particles at high pressures. eag.com |

| Primary Advantage | High resolving power for isomers; well-established methods. | Extremely high peak capacity for very complex samples. nih.gov | Fast analysis, high resolution, and increased sensitivity. nih.govdepthofbiology.com |

| Typical Analytes | Volatile and semi-volatile compounds (e.g., PBDEs, PCBs, PBDFs). | Broad range of compounds, particularly in complex biological or environmental matrices. | Polar and non-volatile compounds; suitable for a wide range of POPs. |

| Instrumentation | Gas chromatograph with capillary column. | Two coupled HPLC systems with switching valves. chromatographyonline.com | Specialized pump and injector for high pressures; columns with small particles. depthofbiology.com |

| Limitations | Limited to thermally stable compounds. | Longer analysis time due to two dimensions; complex method development. | High backpressure requires specialized equipment; potential for column clogging. |

The success of any chromatographic separation of PBDFs hinges on the careful optimization of several parameters. biopharminternational.com The goal is to achieve the best possible resolution between target analytes and interferences in the shortest possible time. nih.gov

Key optimization parameters include:

Chromatographic Column (Stationary Phase): The choice of the stationary phase is critical. chromedia.org For HRGC analysis of PBDFs, columns like the Thermo Scientific™ TraceGOLD™ TG-PBDE are specifically designed for halogenated compounds. For UHPLC, C18 columns are widely used due to their versatility in reversed-phase separations. thermofisher.com The polarity, ligand density, and degree of end-capping of the stationary phase all influence selectivity. hplc.eu

Mobile Phase (for HPLC/UHPLC): The composition of the mobile phase (e.g., the ratio of water to organic solvents like acetonitrile or methanol) is adjusted to control the elution strength and achieve optimal separation of compounds with different polarities.

Temperature: In HRGC, the temperature program (initial temperature, ramp rates, and final temperature) is optimized to separate congeners based on their boiling points and interactions with the column. chromedia.org In HPLC/UHPLC, column temperature affects mobile phase viscosity and analyte diffusion, thereby influencing separation efficiency.

Flow Rate: Adjusting the flow rate of the mobile phase can impact resolution and analysis time. A balance must be struck to ensure sufficient interaction with the stationary phase without excessively long run times.

High-Sensitivity Detection and Quantification Methods

Following chromatographic separation, a sensitive and selective detector is required to identify and quantify the trace amounts of PBDFs.

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for the analysis of halogenated dioxins, furans, and related compounds. keikaventures.comnih.gov When coupled with HRGC or UHPLC, it provides unparalleled selectivity and sensitivity. HRMS instruments, such as time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure mass-to-charge ratios (m/z) with very high accuracy (to the third or fourth decimal place). researchgate.netyoutube.com

This high mass accuracy is the key advantage of HRMS. It allows for the determination of the elemental composition of an ion, enabling the analyst to distinguish between the target analyte and co-eluting matrix interferences that may have the same nominal mass but a different exact mass. researchgate.netsciex.com For example, HRMS can differentiate a PBDF congener from a polychlorinated biphenyl (B1667301) (PCB) or other interfering compounds, even if they exit the chromatography column at the same time.

HRMS provides several benefits for the analysis of this compound:

High Selectivity: The ability to mass-resolve target analytes from interferences in complex matrices results in more confident compound confirmation. sciex.comsannova.net

Accurate Identification: Precise mass measurements provide an exact molecular formula for a compound, confirming its identity. researchgate.netmeasurlabs.com

Excellent Sensitivity: Modern HRMS systems can achieve detection limits in the picogram (10⁻¹² g) to femtogram (10⁻¹⁵ g) range, which is necessary for detecting these compounds in environmental samples.

Table 2: Key Parameters in HRMS for PBDF Analysis

| Parameter | Description | Importance for PBDF Analysis |

|---|---|---|

| Mass Resolution | The ability of the mass spectrometer to distinguish between ions of very similar m/z values. | Crucial for separating PBDF congeners from matrix interferences with the same nominal mass. researchgate.net |

| Mass Accuracy | The closeness of the measured m/z to the true m/z of an ion. | Allows for the determination of the elemental formula, providing unambiguous identification of the specific congener. measurlabs.com |

| Ionization Technique | Method used to create ions (e.g., Electron Ionization - EI for GC; Electrospray Ionization - ESI for LC). | The choice depends on the preceding chromatographic technique and the nature of the analyte. |

| Scan Mode | Full-scan mode detects all ions within a mass range, while selected ion monitoring (SIM) focuses on specific ions of interest. | Full-scan is used for screening unknowns, while SIM provides higher sensitivity for targeted quantification of known PBDFs. |

Compound List

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Benzylamine |

| Butylbenzene |

| Caffeine |

| Methanol |

| o-terphenyl |

| Pentylbenzene |

| Phenol (B47542) |

| Triphenylene |

| Polybrominated dibenzofurans (PBDFs) |

| Polybrominated diphenyl ethers (PBDEs) |

| Polychlorinated biphenyls (PCBs) |

| Polychlorinated dibenzo-p-dioxins (PCDDs) |

Isotope Dilution Mass Spectrometry for Quantification

Isotope dilution mass spectrometry (IDMS) is the most accurate method for the quantification of this compound. nih.govwell-labs.comepa.gov This technique involves adding a known amount of an isotopically labeled analog of the target compound (e.g., ¹³C₁₂-1,2,4,7-Tetrabromo-dibenzofuran) to the sample before extraction and cleanup. researchgate.netnih.govnih.gov

Because the labeled internal standard has nearly identical chemical and physical properties to the native compound, it experiences the same losses during sample preparation and analysis. researchgate.net By measuring the ratio of the native analyte to the labeled internal standard in the final extract, the initial concentration of the native analyte in the sample can be accurately determined, compensating for any inefficiencies in the analytical procedure. researchgate.netnih.gov This approach is considered the definitive method for trace quantitative analysis and is stipulated in many regulatory methods, such as U.S. EPA Method 1613B. well-labs.comwell-labs.com

Table 2: Key Principles of Isotope Dilution Mass Spectrometry

| Principle | Description |

| Internal Standard | A known quantity of an isotopically labeled version of the analyte is added to the sample at the beginning of the analytical process. |

| Chemical Equivalence | The labeled standard behaves almost identically to the native analyte during extraction, cleanup, and chromatographic separation. |

| Mass Spectrometric Distinction | The mass spectrometer can differentiate between the native analyte and the labeled standard based on their mass difference. |

| Ratio Measurement | The concentration of the native analyte is determined by measuring the ratio of its response to the response of the labeled standard. |

| Accuracy | This method corrects for losses during sample processing and variations in instrument response, leading to highly accurate and precise results. |

Spectroscopic Characterization Techniques (Implicit in identification/confirmation)

While gas chromatography-mass spectrometry is the primary tool for the identification and quantification of this compound, other spectroscopic techniques are implicitly involved in the initial characterization and confirmation of the reference standards used for these analyses. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are essential for elucidating the exact structure of synthesized chemical standards, ensuring the correct isomer is being used for calibration and spiking in the IDMS method. mdpi.com The unique spectral fingerprints provided by these methods confirm the positions of the bromine atoms on the dibenzofuran (B1670420) backbone. mdpi.comarxiv.orgnih.gov

Sample Preparation and Clean-up Protocols

The analysis of this compound in environmental samples is often hindered by the presence of interfering compounds in the sample matrix. researchgate.net Therefore, rigorous sample preparation and clean-up protocols are essential to isolate the target analyte and remove these interferences before instrumental analysis. researchgate.net

Extraction Methodologies for Diverse Environmental Matrices

The choice of extraction method depends heavily on the nature of the sample matrix. researchgate.net For solid samples like soil, sediment, and sludge, common extraction techniques include Soxhlet extraction, pressurized liquid extraction (PLE), and microwave-assisted extraction. researchgate.netnih.gov Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are frequently employed for aqueous samples. ccbasilea-crestocolmo.org.uynih.govresearchgate.net

For instance, in the analysis of soil or sediment, a solid-liquid extraction protocol might be used where the sample is extracted with an organic solvent like a dichloromethane:pentane mixture. nih.gov For water samples, solid-phase extraction using a disk-type system can be effective for analyzing large volumes and achieving very low detection limits. researchgate.net

Following the initial extraction, a multi-step clean-up procedure is typically required to remove co-extracted interfering compounds such as lipids, polymers, and other persistent organic pollutants. labrulez.comnih.gov This often involves column chromatography using various adsorbents like silica gel, alumina, and activated carbon. dioxin20xx.org For example, a mixture of PBDEs and PBDFs can be initially fractionated using activated basic alumina column chromatography. dioxin20xx.org

Table 3: Common Extraction Techniques for Different Matrices

| Matrix | Extraction Technique | Key Considerations |

| Soil/Sediment | Soxhlet Extraction, Pressurized Liquid Extraction (PLE) | Requires a subsequent clean-up step to remove humic acids and other organic matter. |

| Water | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | SPE is often preferred for large sample volumes and can provide a cleaner extract. researchgate.net |

| Biota (e.g., tissue) | Pressurized Liquid Extraction (PLE) with lipid removal | Requires extensive clean-up to remove lipids, which can interfere with the analysis. |

| Air (on PUF filters) | Soxhlet Extraction | The polyurethane foam (PUF) filter is extracted with a suitable solvent. ccbasilea-crestocolmo.org.uy |

Multi-step Column Chromatography for Fractionation and Interference Removal

The accurate determination of this compound and other polybrominated dibenzofurans (PBDFs) in complex environmental and biological samples necessitates rigorous cleanup and fractionation procedures to remove interfering compounds. Multi-step column chromatography is a critical technique employed to achieve the required separation, ensuring that the final analysis is not compromised by co-eluting substances. researchgate.netresearchgate.net This process typically involves a sequence of columns packed with different adsorbent materials, each targeting specific classes of compounds based on their polarity and structural characteristics. researchgate.net

Commonly used adsorbents include silica gel, alumina, Florisil, and activated carbon. cdc.gov A multi-layered silica gel column, for instance, can be prepared with layers of activated silica, basic silica, and acidic silica to achieve a primary separation of different compound classes. researchgate.net Florisil is effective in separating planar molecules like PBDFs from non-planar compounds. researchgate.net Activated carbon columns are particularly crucial for separating PBDFs from polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) due to differences in their planarity. researchgate.net

A significant analytical challenge in the quantification of PBDFs is the potential for interference from the structurally similar and often more abundant PBDEs. researchgate.netresearchgate.net Effective separation of these two groups is paramount for accurate analysis. A comprehensive procedure often involves an initial cleanup using a multi-layer silica gel column to separate PBDEs from a fraction containing PBDFs and PCBs. researchgate.net

Following this, an activated carbon column is employed for the fine separation of PBDFs. researchgate.net The planar structure of PBDFs allows them to be strongly adsorbed onto the carbon material, while the non-planar PBDEs are eluted with a less polar solvent mixture, such as dichloromethane/hexane. researchgate.net The retained PBDFs can then be eluted using a more aromatic solvent like toluene. researchgate.net This approach has been demonstrated to achieve almost complete separation of PBDEs from PBDDs/PBDFs before analysis by gas chromatography/mass spectrometry (GC/MS). cdc.gov The use of these combined chromatographic techniques efficiently eliminates most interfering substances from sample matrices, which is crucial as mutual interferences can be difficult to avoid even with high-resolution mass spectrometry (HRMS). researchgate.net

An example of a multi-step chromatographic cleanup procedure is outlined below:

| Step | Column Material | Purpose | Elution Solvents (Example) | Fraction Collected |

|---|---|---|---|---|

| 1 | Multi-layer Silica Gel | Initial cleanup and removal of bulk interferences. Separation of PBDEs from PCBs and PBDD/Fs. | Hexane, Dichloromethane/Hexane | Fraction containing PCBs and PBDD/Fs |

| 2 | Florisil | Separation of PCBs from PBDD/Fs. | Hexane, Dichloromethane | Fraction containing PBDD/Fs |

| 3 | Activated Carbon | Separation of planar PBDD/Fs from remaining non-planar interferences. | Dichloromethane/Hexane (for PBDEs), Toluene (for PBDD/Fs) | PBDD/F Fraction |

Recovery Control using Stable Isotope Labeled Standards

To ensure the accuracy and reliability of quantitative analysis for trace contaminants like this compound, it is essential to account for analytical losses that may occur during sample preparation, extraction, and cleanup. The isotope dilution method, which utilizes stable isotope-labeled standards, is the most robust approach for this purpose. acs.orgresearchgate.net These standards are isotopically enriched analogues of the target analytes (e.g., containing ¹³C instead of ¹²C). nih.govchemie-brunschwig.ch

A known amount of the stable isotope-labeled standard is added to the sample at the very beginning of the analytical procedure. epa.gov Because the labeled standard has virtually identical chemical and physical properties to the native analyte, it experiences the same losses during extraction, cleanup, and instrumental analysis. nih.gov By measuring the ratio of the native analyte to the labeled standard in the final extract, the concentration of the native analyte in the original sample can be accurately calculated, effectively correcting for method variability, matrix effects, and recovery losses. acs.orgepa.gov This technique is crucial as it can compensate for inter-individual variability in the recovery of an analyte from different sample matrices. nih.gov

For the analysis of PBDFs, a suite of ¹³C-labeled PBDD/PBDF internal standards is typically used, with at least one labeled congener for each level of bromination. epa.gov This ensures that the recovery of each native congener is corrected by a closely related internal standard.

Method Validation and Quality Assurance/Quality Control (QA/QC)

Method validation and a stringent Quality Assurance/Quality Control (QA/QC) program are fundamental to ensuring that the analytical data generated for this compound are reliable, reproducible, and legally defensible.

Calibration Curves and Linearity Assessment

The relationship between the instrumental response and the concentration of the analyte is established through a calibration curve. To assess linearity, a series of at least five calibration standards with different concentrations spanning the expected analytical range of the samples is analyzed. allenpress.com The instrument response (e.g., peak area ratio of the native analyte to the isotope-labeled standard) is plotted against the known concentration of the standards. nih.gov

The resulting data points are fitted using a least-squares linear regression analysis to generate a line with the equation y = mx + b. allenpress.com The linearity of the method is evaluated by the coefficient of determination (R²), which should ideally be close to 1. nih.gov A quantitative analytical method is considered linear when the measured values are directly proportional to the true concentration of the analyte in the sample solutions. allenpress.com This assessment is crucial for ensuring accurate quantification over a range of concentrations.

Precision and Accuracy Metrics (Relative Standard Deviations, Relative Error)

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the Relative Standard Deviation (RSD), also known as the coefficient of variation (CV). sixsigmadsi.com A lower RSD indicates higher precision. statisticshowto.com The RSD is calculated using the following formula:

RSD (%) = (Standard Deviation of a series of measurements / Mean of the series of measurements) x 100 6sigma.us

Accuracy refers to the closeness of a measured value to the true or accepted value. It is often assessed by analyzing certified reference materials (CRMs) or by performing matrix spike recovery experiments. The Relative Error (RE) is a common metric for accuracy, calculated as:

RE (%) = [(Measured Value - True Value) / True Value] x 100

For trace analysis of compounds like PBDFs, method validation typically requires that the accuracy (as recovery) falls within a range of 70-130%, with precision (as RSD) being less than 20-30%, although specific limits may vary by regulatory method. epa.gov For example, a validated method for brominated flame retardants showed high precision and reliability with recoveries between 60% and 98% and a relative error of less than 9.5%. researchgate.net

Interlaboratory Comparison Studies and Proficiency Testing

Participation in interlaboratory comparison studies and proficiency testing (PT) programs is a critical component of a laboratory's QA/QC system. europa.euwur.nl These studies allow a laboratory to evaluate its analytical performance against that of other laboratories analyzing the same, or very similar, sample material. researchgate.net

In a typical PT scheme, a central organizer distributes a homogeneous, stable sample with a known, but undisclosed, concentration of the target analytes to multiple laboratories. wur.nl Each laboratory analyzes the sample using its own standard operating procedures and reports the results back to the organizer. The organizer then statistically evaluates the data and provides each laboratory with a performance score, often a z-score, which indicates how far the laboratory's result is from the consensus value. intercind.eu

Regular and successful participation in these programs, such as those organized by institutions like the EU Reference Laboratories, provides objective evidence of a laboratory's competence and the reliability of its data. europa.eueurofins.co.th It is a key requirement for laboratory accreditation under standards such as ISO/IEC 17025. wur.nl

| Parameter | Metric | Typical Goal | Purpose |

|---|---|---|---|

| Linearity | Coefficient of Determination (R²) | > 0.99 | Ensures proportional response across a concentration range. |

| Precision | Relative Standard Deviation (RSD) | < 20-30% | Demonstrates the reproducibility of the method. |

| Accuracy | Spike Recovery / Relative Error (RE) | 70-130% | Shows how close the measured value is to the true value. |

| Overall Performance | Proficiency Testing (z-score) | |z| ≤ 2 (Satisfactory) | Provides external validation of laboratory competence. |

Emerging Analytical Strategies

The landscape of analytical chemistry for halogenated aromatic hydrocarbons is evolving beyond simple quantification. Emerging strategies aim to provide a more holistic assessment by combining sensitive instrumental analysis with bioassays that measure a compound's biological effect. This approach is particularly valuable for complex mixtures, where it can help prioritize samples for more detailed and costly congener-specific analysis. By integrating biological response data, these methods offer a more direct measure of toxicological potential, which is a critical parameter for risk assessment.

Integration of Effect-Based Bioassays with Analytical Chemistry (e.g., DR CALUX bioassay for screening)

A prominent emerging strategy involves the integration of effect-based bioassays with conventional analytical chemistry. This approach uses the biological activity of a sample to screen for potential toxicity, guiding the subsequent, more targeted instrumental analysis. It is a cost-effective and high-throughput method for prioritizing samples that warrant further investigation.

One of the most widely used tools in this integrated approach is the Dioxin-Responsive Chemically Activated Luciferase Expression (DR CALUX®) bioassay. biodetectionsystems.comvliz.be This in vitro cell-based assay is a powerful screening tool for detecting and relatively quantifying dioxins and dioxin-like compounds, including polybrominated dibenzofurans (PBDFs). dioxins.com

Mechanism of the DR CALUX® Bioassay

The DR CALUX® bioassay utilizes a genetically modified rat or mouse hepatoma cell line. biodetectionsystems.comepa.gov These cells have been stably transfected with a firefly luciferase gene that is under the control of Dioxin Responsive Elements (DREs). The fundamental mechanism is as follows:

Receptor Binding: Dioxin-like compounds, such as this compound, present in a sample extract can enter the cells and bind to the aryl hydrocarbon receptor (AhR), a ligand-dependent transcription factor. vliz.beepa.gov

Complex Formation and DRE Activation: This binding creates a ligand-receptor complex which then translocates into the cell nucleus. There, it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) protein. This new complex binds to the DREs in the cell's genetic material. epa.gov

Luciferase Expression: The binding of the complex to the DREs activates the transcription of the adjacent luciferase reporter gene, leading to the production of the luciferase enzyme. vliz.be

Light Emission and Quantification: When a specific substrate (luciferin) is added, the luciferase enzyme catalyzes a reaction that produces light. The amount of light emitted is directly proportional to the amount and potency of the AhR-binding chemicals in the sample. biodetectionsystems.com

The results are typically benchmarked against the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), and expressed as bioanalytical equivalents (BEQs). biodetectionsystems.comnih.gov

Application in Screening for PBDFs

The DR CALUX® bioassay is not limited to chlorinated compounds; it effectively detects brominated and mixed bromo/chloro halogenated aromatic hydrocarbons that can activate the AhR. dioxins.com This capability is crucial for identifying risks from emerging contaminants like PBDFs, which may not be included in standard targeted analytical methods.

A key advantage of integrating the DR CALUX® bioassay is its ability to flag samples with significant dioxin-like activity, even if the source of that activity is unknown. Research has shown instances where routine monitoring of food and feed samples revealed a high response in the DR CALUX® bioassay, while confirmatory analysis by gas chromatography-high resolution mass spectrometry (GC-HRMS) for regulated chlorinated dioxins and PCBs showed low levels. nih.gov This discrepancy prompted further investigation, which ultimately identified high concentrations of PBDD/Fs as the cause of the bioassay response. nih.gov

One study highlighted such a discrepancy in egg and broiler fat samples. The initial high BEQ values from the DR CALUX® screening were not explained by the levels of 2,3,7,8-substituted PCDD/Fs and dl-PCBs measured by GC-HRMS. Subsequent analysis confirmed the presence of PBDD/Fs, with 2,3,7,8-Tetrabromodibenzofuran (2,3,7,8-TBDF) being a major contributor to the biological response. nih.gov

| Analytical Method | Parameter Measured | Result (ng/kg fat) | Interpretation |

|---|---|---|---|

| DR CALUX® Bioassay | Bioanalytical Equivalents (BEQ) | High Response (Value varies by sample) | Indicates significant presence of dioxin-like compounds. |

| GC-HRMS (Targeting PCDD/Fs & dl-PCBs) | Toxic Equivalents (TEQ) | Low (Compliant with regulatory limits) | Regulated chlorinated compounds are not the cause of the high bioactivity. |

| GC-HRMS (Targeting PBDD/Fs) | Concentration of 2,3,7,8-TBDF | High (Identified as a key contributor) | Explains the discrepancy and the high DR CALUX® response. |

This table illustrates a typical scenario where the DR CALUX® bioassay successfully identified a potential risk from PBDD/Fs that would have been missed by standard confirmatory analysis for chlorinated compounds alone. Data is conceptual based on findings reported in scientific literature. nih.gov

This effect-directed approach, combining bioassay screening with sophisticated chemical analysis, provides a more robust safety net for food and environmental monitoring. It allows for the detection of emerging threats and ensures that the total toxicological burden of a sample is considered, rather than just the concentrations of a limited list of regulated compounds. biodetectionsystems.comnih.gov The DR CALUX® bioassay serves as a sensitive and biologically relevant sentinel, flagging potential hazards for comprehensive chemical identification.

Theoretical and Computational Research Approaches

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Behavior

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical, biological, and environmental fate properties of chemicals based on their molecular structure. nih.govnih.gov For emerging pollutants like brominated flame retardants (BFRs) and their byproducts, QSAR modeling is crucial for filling data gaps where experimental data is scarce. nih.gov These models establish a mathematical relationship between a chemical's structural or property-based descriptors and a specific activity or property.

The general application of QSAR involves calculating a variety of molecular descriptors that quantify different aspects of a molecule's structure. These can include constitutional, topological, geometric, and electronic descriptors. By applying statistical methods like multiple linear regression, models are built and validated to screen chemicals for potential risks, such as endocrine disruption or persistence in the environment. nih.govnih.gov

Table 1: Examples of Molecular Descriptor Classes Used in QSAR Modeling

| Descriptor Class | Description | Example(s) |

| Constitutional | Based on the molecular formula, describing the composition of a molecule. | Molecular Weight, Atom Counts, Ring Counts |

| Topological | Describe the connectivity of atoms in a molecule. | Wiener Index, Kier & Hall Connectivity Indices |

| Geometric (3D) | Describe the 3D spatial arrangement of atoms. | Molecular Surface Area, Molecular Volume |

| Electronic | Describe the electronic properties of the molecule. | Dipole Moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy |

| Physicochemical | Relate to key physical and chemical properties. | LogP (octanol-water partition coefficient) |

This table illustrates the types of descriptors commonly employed in QSAR studies for environmental pollutants.

QSAR models can be specifically developed to predict the reactivity of chemicals, which is a key component of their environmental persistence. For example, QSAR models have been successfully created to predict the aqueous reaction rate constants of organic chemicals with hydroxyl radicals (•OH). rsc.org Reaction with hydroxyl radicals is a primary degradation pathway for many organic pollutants in the atmosphere and aquatic environments. rsc.org By predicting this rate constant, scientists can estimate the environmental half-life of a compound like 1,2,4,7-Tetrabromo-dibenzofuran.

Similarly, QSAR can be applied to model the formation rates of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) from their precursors, such as polybrominated diphenyl ethers (PBDEs). aaqr.org These models help in understanding the conditions under which these toxic byproducts are formed during thermal stress events like waste incineration or accidental fires. capes.gov.br While specific QSAR models for the formation rate of the 1,2,4,7-TBDD isomer were not detailed in the reviewed literature, the established methodologies provide a framework for such predictions.

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org It is widely used to elucidate reaction mechanisms, calculate molecular geometries, and determine various spectroscopic and energetic properties.

For polybrominated dibenzofurans, DFT calculations have been instrumental in understanding their formation mechanisms from PBDE precursors. nih.gov A detailed mechanistic and kinetic study using the M05-2X DFT functional revealed that the previously assumed pathways involving debromination and the generation of bromophenols were not the main routes for PBDD/F formation. nih.gov

The most accessible pathway identified for the formation of PBDFs involves the following key steps:

Hydrogen or Bromine Abstraction: The process begins with the loss of a bromine (Br) or hydrogen (H) atom from an ortho position on one of the phenyl rings of a PBDE molecule.

Ring Closure: This is followed by an intramolecular ring-closure reaction, leading to the formation of the dibenzofuran (B1670420) carbon skeleton. nih.gov

A crucial finding from these theoretical calculations is that the degree and pattern of bromine substitution in the vicinity of the ether bridge have only a minor influence on the governing formation mechanisms. nih.gov This suggests that the general pathway elucidated for PBDFs is applicable to the formation of specific congeners, including this compound.

Table 2: Generalized DFT-Elucidated Steps for PBDF Formation from PBDEs

| Step | Mechanistic Description | Significance |

| 1. Initiation | Loss of an ortho-bromine or ortho-hydrogen atom from the PBDE precursor. | Creates a radical species necessary for cyclization. |

| 2. Cyclization | Intramolecular radical attack leading to C-C bond formation and creation of the furan (B31954) ring structure. | This is the key ring-forming step. |

| 3. Stabilization | Subsequent reactions to form the stable aromatic dibenzofuran structure. | Finalizes the formation of the PBDF molecule. |

This table summarizes the general mechanism for the formation of polybrominated dibenzofurans as supported by DFT calculations. nih.gov

Thermodynamic Predictions Related to Formation and Stability

Thermodynamic properties, such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°), are fundamental to understanding the stability and potential for the formation of a chemical compound. DFT calculations are a primary tool for predicting these values for molecules where experimental data is unavailable. researchgate.netnih.gov

Studies on related compounds, such as polybrominated dibenzo-p-dioxins (PBDDs), have used DFT at the B3LYP/6-31G(d) level to compute thermodynamic properties. researchgate.net In these studies, isodesmic reactions—hypothetical reactions where the number and type of chemical bonds are conserved—are designed to accurately calculate ΔHf° and ΔGf°. researchgate.netnih.gov

Key findings from these thermodynamic studies on halogenated dibenzo-p-dioxins and related compounds include:

The values for heat capacity, entropy, enthalpy of formation, and Gibbs free energy of formation generally increase as the number of halogen (e.g., bromine) atoms increases. researchgate.net

The relative stability of different isomers is determined by their Gibbs free energy of formation; a lower (more negative) ΔGf° indicates greater stability. researchgate.netnih.gov For example, among tetrabromodibenzo-p-dioxin isomers, congeners like 1,3,6,8-TeBDD and 2,3,7,8-TeBDD are predicted to be more stable than others, making them more likely to form. researchgate.net A similar principle of isomer-specific stability applies to tetrabromodibenzofurans.

The formation of PBDD/Fs from precursors is often a highly exothermic (exoergic) process, as indicated by DFT calculations, which means it is thermodynamically favorable. nih.gov

While specific calculated thermodynamic values for this compound are not detailed in the available literature, the established computational methodologies could be applied to determine its thermodynamic profile and relative stability among other TeBDF isomers.

Research Gaps, Challenges, and Future Directions in 1,2,4,7 Tetrabromo Dibenzofuran Studies

The study of 1,2,4,7-Tetrabromo-dibenzofuran (1,2,4,7-TeBDF) and other polybrominated dibenzofurans (PBDFs) is fraught with complexities that present significant research challenges. Advancing the understanding of these persistent organic pollutants requires addressing critical gaps in analytical methodologies, environmental characterization, and control strategies. The following sections detail the key areas where future research efforts should be concentrated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.